1-Methylpyrrole-2-carboxaldehyde is an organic compound with the molecular formula C₆H₇NO and a molecular weight of approximately 109.1259 g/mol. It is classified as a pyrrole derivative, specifically a substituted pyrrole with a methyl group and an aldehyde functional group. The compound is known by various names, including N-Methyl-2-formylpyrrole and 1-Methyl-1H-pyrrole-2-carboxaldehyde . Its structure features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties.
Research indicates that 1-methylpyrrole-2-carboxaldehyde exhibits various biological activities. It has been identified in several plant species, such as Capparis spinosa and Nicotiana tabacum, suggesting potential roles in plant metabolism or defense mechanisms . Additionally, compounds similar to 1-methylpyrrole-2-carboxaldehyde have demonstrated antioxidative properties, which may imply that this compound could also possess such activities .
Several methods are employed for synthesizing 1-methylpyrrole-2-carboxaldehyde:
1-Methylpyrrole-2-carboxaldehyde serves multiple purposes in different fields:
Interaction studies involving 1-methylpyrrole-2-carboxaldehyde have focused on its reactivity with other chemical species:
Several compounds share structural similarities with 1-methylpyrrole-2-carboxaldehyde. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Pyrrole | Basic pyrrole structure | Lacks substituents on the nitrogen atom |
2-Methylpyrrole | Methylated pyrrole | Contains a methyl group at position 2 |
1-Acetylpyrrole | Acetylated pyrrole | Features an acetyl group instead of an aldehyde |
N-Methylpyrrole | Methylated pyrrole | Contains a methyl group at the nitrogen position |
Pyridine | Six-membered ring | Contains one nitrogen atom in a six-membered ring |
The uniqueness of 1-methylpyrrole-2-carboxaldehyde lies in its specific combination of functional groups (methyl and aldehyde) on the pyrrole ring. This configuration allows for distinctive reactivity patterns not observed in simpler pyrroles or other nitrogen-containing heterocycles. Its potential biological activity further adds to its significance in both synthetic chemistry and natural product research.
The most established method involves condensing succinaldehyde (C₄H₆O₂) with methylamine (CH₃NH₂) under alkaline conditions. A 2018 patent (CN108191732B) optimized this route using sodium or potassium hydroxide in ethanol, achieving yields up to 89.3%. Key steps include:
Table 1: Reaction Conditions and Yields for Alkaline Condensation
Succinaldehyde (mmol) | Methylamine (mmol) | Base | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
522.7 | 575.0 | NaOH | 60 | 10 | 88.8 |
522.7 | 784.1 | NaOH | 45 | 14 | 89.3 |
522.7 | 940.8 | KOH | 50 | 12 | 89.0 |
The reaction proceeds through a Paal-Knorr-type mechanism:
Recent advances employ oxidative annulation to construct the pyrrole ring while introducing the aldehyde group. A 2018 study demonstrated the use of aryl methyl ketones, methylamine, and acetoacetate esters in a one-pot reaction. Iodoxybenzene (IBX) served as the oxidant, converting C(sp³)–H bonds to aldehydes with 72% efficiency.
Key Reaction Pathway:
Transition-metal catalysts like Pd/Cu enable direct aldehyde formation via C–H activation. For example, Pd(OAc)₂ with oxygen as a terminal oxidant achieved 68% yield at 80°C. This method avoids stoichiometric oxidants, enhancing sustainability.
Table 2: Catalytic Systems for Oxidative Annulation
Substrate | Catalyst | Oxidant | Temp (°C) | Yield (%) |
---|---|---|---|---|
Aryl methyl ketone | Pd(OAc)₂ | O₂ | 80 | 68 |
Succinaldehyde | Proline/IBX | IBX | 25 | 72 |
A 2022 study reported enzymatic CO₂ fixation using Pseudomonas aeruginosa HudA (UbiD decarboxylase) and Segniliparus rotundus CAR (carboxylic acid reductase). This system converted pyrrole to pyrrole-2-carbaldehyde at near-ambient CO₂ levels. For 1-methylpyrrole-2-carboxaldehyde, methylamine could replace ammonia in the UbiD active site, though yields remain unverified.
Reaction Steps:
Whole-cell systems using E. coli expressing CAR and glucose dehydrogenase (GDH) improved cofactor regeneration. At OD₆₀₀ = 50, yields reached 1.90 mM, a 2.1-fold increase over purified enzymes.
Table 3: Biocatalytic Performance
Biocatalyst | Cofactor Regeneration | Yield (mM) |
---|---|---|
Purified CAR/HudA | NADPH | 0.89 |
Whole-cell E. coli | Glucose/GDH | 1.90 |
The chlorosulfonyl isocyanate (CSI) mediated cyanation of 1-methylpyrrole-2-carboxaldehyde represents a significant synthetic methodology for introducing cyano groups into pyrrole frameworks. This reaction demonstrates exceptional regioselectivity, with the cyano group being introduced exclusively at the 4-position of the pyrrole ring [1]. The reaction proceeds under mild conditions using acetonitrile as solvent, with the substrate being treated with CSI at low temperatures, typically employing a solid carbon dioxide/acetone bath.
The mechanism involves the initial reaction of CSI with the pyrrole ring system, forming an intermediate N-chlorosulfonyl amide. This intermediate is subsequently converted to the corresponding nitrile through treatment with dimethylformamide (DMF) at elevated temperatures (50°C). The high regioselectivity observed in this transformation is attributed to the directing effect of the aldehyde group, which acts as a meta-directing substituent, favoring electrophilic attack at the 4-position [1].
Table 1: CSI-Mediated Cyanation of 1-Methylpyrrole-2-carboxaldehyde
Substrate | Reagent | Conditions | Product | Yield (%) | Selectivity |
---|---|---|---|---|---|
1-Methylpyrrole-2-carboxaldehyde | CSI | CH₃CN, -78°C, 48h | 1-Methyl-4-cyanopyrrole-2-carboxaldehyde | 53 | 4-position selective |
1-Methylpyrrole-2-carboxaldehyde | CSI | CH₃CN, solid CO₂/acetone bath | 1-Methyl-4-cyanopyrrole-2-carboxaldehyde | 53 | 4-position selective |
Pyrrole-2-carboxaldehyde | CSI | CH₃CN, rapid reaction | Pyrrole derivatives | 25 | Poor selectivity |
The superior performance of the N-methylated substrate compared to the parent pyrrole-2-carboxaldehyde is notable, with the former providing clean 4-substitution in 53% yield, while the latter suffers from extensive polymerization and decomposition, yielding only 25% of the desired product [1]. This difference highlights the stabilizing effect of the N-methyl group, which suppresses the formation of azafulvene intermediates that are prone to polymerization.
The CSI-mediated cyanation reaction generates several byproducts, primarily sulfonamide derivatives formed through side reactions of the intermediate N-chlorosulfonyl amide [1]. Effective mitigation of these byproducts is crucial for achieving acceptable yields and product purity.
The primary strategy for byproduct mitigation involves careful control of the reaction conditions, particularly temperature and reaction time. The use of DMF as a nucleophilic solvent for the conversion of the intermediate amide to the nitrile is essential, as it facilitates the elimination of the sulfonyl group while minimizing side reactions [1]. The DMF work-up is typically performed at 50°C for 15 minutes, followed by immediate quenching with ice-cold water to prevent further decomposition.
Table 2: Byproduct Mitigation Strategies in CSI Cyanation
Reaction Type | Major Byproducts | Mitigation Strategy | Effectiveness |
---|---|---|---|
CSI cyanation | Sulfonamide derivatives | DMF work-up at 50°C | Good |
CSI cyanation | Polymeric material | Controlled temperature | Moderate |
CSI cyanation | Disubstituted products | Stoichiometric control | Good |
Additional strategies include the use of stoichiometric amounts of CSI to prevent oversubstitution and the implementation of rigorous exclusion of moisture, which can lead to hydrolysis of the CSI reagent and formation of unwanted byproducts [1].
Palladium-catalyzed direct arylation of 1-methylpyrrole-2-carboxaldehyde has emerged as a powerful tool for constructing biaryl compounds. The reaction typically employs PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) type palladium complexes bearing N-heterocyclic carbene (NHC) ligands [2]. These catalysts demonstrate exceptional activity for the selective C5-arylation of the pyrrole ring.
The reaction proceeds through a concerted metalation-deprotonation mechanism, where the palladium center coordinates to the pyrrole ring and facilitates the abstraction of the C5 proton. The aryl halide undergoes oxidative addition to the palladium center, followed by reductive elimination to form the C-C bond [2]. The aldehyde group plays a crucial role in directing the regioselectivity, with the C5 position being favored due to electronic effects.
Table 3: Palladium-Catalyzed Arylation of 1-Methylpyrrole-2-carboxaldehyde
Catalyst | Aryl Halide | Conditions | Product | Yield (%) | Selectivity |
---|---|---|---|---|---|
Pd-PEPPSI-NHC | Bromobenzene | KOAc, DMAc, 150°C, 2h | 5-Phenyl-1-methylpyrrole-2-carboxaldehyde | 88 | C5-arylation |
Pd-PEPPSI-NHC | 4-Bromobenzaldehyde | KOAc, DMAc, 150°C, 2h | 5-(4-CHO-phenyl)-1-methylpyrrole-2-carboxaldehyde | 95 | C5-arylation |
Pd-NHC complexes | Various aryl bromides | Various conditions | Various C5-arylated products | 65-98 | C5-arylation |
The reaction conditions have been optimized to achieve high conversions and excellent selectivity. Potassium acetate serves as the base, while N,N-dimethylacetamide (DMAc) is employed as the solvent. The reaction temperature of 150°C is crucial for achieving complete conversion within reasonable reaction times (1-2 hours) [2].
The substrate scope is remarkably broad, with both electron-rich and electron-poor aryl bromides participating effectively in the reaction. Heteroaryl bromides, including 3-bromoquinoline and 2-bromobenzonitrile, also undergo smooth coupling reactions, demonstrating the generality of the methodology [2].
Ruthenium-catalyzed reactions of pyrrole-2-carboxaldehyde derivatives lead to the formation of novel heterocyclic complexes through unique coordination modes. The reaction of [Ru(H)₂(CO)(PPh₃)₃] with pyrrole-2-carboxaldehyde results in the formation of κ²(N,O)-chelated ruthenium complexes, where the pyrrole nitrogen and the aldehyde oxygen coordinate to the metal center [3].
The reaction proceeds through initial coordination of the aldehyde oxygen to the ruthenium center, followed by intramolecular cyclization involving the pyrrole nitrogen. This process results in the formation of two distinct isomeric products: an ethanoyl-conjugated Ru-pyrrole complex and a pyrrolide Ru-carbaldehyde complex [3]. The distribution of these isomers depends on the reaction conditions, particularly the solvent system employed.
Table 4: Ruthenium-Catalyzed Heterocycle Formation
Complex | Substrate | Solvent | Product | Coordination Mode | Structural Features |
---|---|---|---|---|---|
[Ru(H)₂(CO)(PPh₃)₃] | Pyrrole-2-carboxaldehyde | Ethanol/1,4-dioxane | κ²(N,O)-[RuH(CO)(HL₂)(PPh₃)₂] (4) | Heteroleptic κ²(N,O) | Ethanoyl-conjugated Ru-pyrrole |
[Ru(H)₂(CO)(PPh₃)₃] | Pyrrole-2-carboxaldehyde | 1,2-dimethoxyethane | κ²(N,O)-[RuH(CO)(HL₂)(PPh₃)₂] (5) | Heteroleptic κ²(N,O) | Pyrrolide Ru-carbaldehyde |
[Ru(H)₂(CO)(PPh₃)₃] | Pyrrole-2-carboxaldehyde | Mixed solvents | Mixture of isomers | Various modes | Functional isomers |
The reaction mechanism involves initial hydrogen elimination from the ruthenium dihydride precursor, followed by coordination of the substrate. The aldehyde group undergoes nucleophilic attack by the pyrrole nitrogen, leading to the formation of a stable five-membered chelate ring [3]. The antisymbiotic trans-influence observed in these complexes results in the CO ligands being positioned opposite to the N- or O-anionic groups.
The directed lithiation of 1-methylpyrrole-2-carboxaldehyde offers unique opportunities for regioselective functionalization. The aldehyde group serves as a directing group for ortholithiation, facilitating the introduction of various substituents at specific positions on the pyrrole ring [4]. Notably, the lithiation of N-methylpyrrole-2-carboxaldehyde can occur at the N-methyl position, representing a rare example of directed N-alkyl lithiation.
The reaction employs strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C) in tetrahydrofuran. The α-amino alkoxide strategy has been developed to enhance the regioselectivity of the lithiation process. This approach involves the in situ formation of α-amino alkoxide directing groups through the reaction of the aldehyde with lithiated secondary amines [4].
Table 5: Directed Lithiation Strategies
Strategy | Directing Group | Lithiation Site | Base Used | Selectivity |
---|---|---|---|---|
Direct lithiation | Aldehyde group | N-methyl position | n-BuLi | N-methyl selective |
α-amino alkoxide directing | α-amino alkoxide | ortho to directing group | n-BuLi/LTMDA | Regioselective |
Decarboxylative arylation | Carboxylate | C-2 position | Pd(P^t^Bu₃)₂ | C-2 arylation |
The α-amino alkoxide approach provides superior control over regioselectivity by varying the amine component. Lithium N,N,N'-trimethylethylenediamine (LTMDA) and lithiated N-methylpiperazide (LNMP) have been employed successfully, with each providing different regioselectivity patterns [4].
The formation of azafulvene intermediates represents both a challenge and an opportunity in pyrrole chemistry. These highly reactive intermediates are formed through the loss of substituents from the pyrrole ring, leading to the generation of a reactive dienamine system [5]. While azafulvene formation can lead to unwanted polymerization and decomposition, it can also be harnessed for the synthesis of complex heterocyclic structures.
The propensity for azafulvene formation is strongly influenced by the substitution pattern on the pyrrole ring. N-unprotected pyrroles show high tendency for azafulvene formation, while electron-withdrawing groups on the nitrogen, such as tert-butoxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups, can suppress this process [5].
Table 6: Azafulvene Chemistry and Stability
Compound Type | Stability | Azafulvene Formation | Protecting Group Effect | Synthetic Utility |
---|---|---|---|---|
N-unprotected pyrrole | Unstable | High tendency | None | Limited |
N-Boc pyrrole | Unstable | High tendency | EWG stabilization | Limited |
N-SEM pyrrole | Moderate | Reduced tendency | EWG stabilization | Good |
N-methyl pyrrole | Stable | Suppressed | EDG stabilization | Excellent |
The SEM protecting group has emerged as particularly useful for synthetic applications, as it provides sufficient stabilization to prevent azafulvene formation while remaining removable under mild conditions. This has enabled the development of decarboxylative arylation protocols that would otherwise be impossible with unprotected pyrroles [5].
The synthetic utility of controlled azafulvene formation has been demonstrated in the synthesis of complex polycyclic structures. The reactive nature of the azafulvene intermediate allows for cycloaddition reactions, leading to the formation of fused ring systems that would be difficult to access through other methods [5].
Irritant